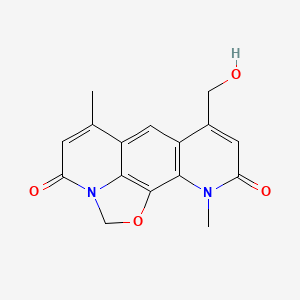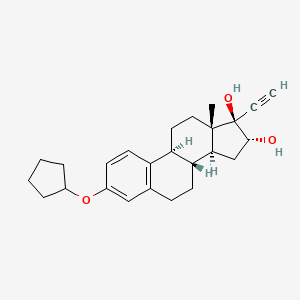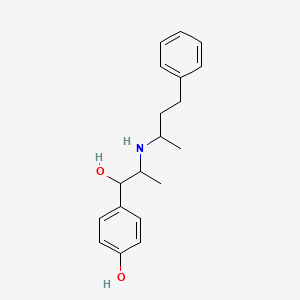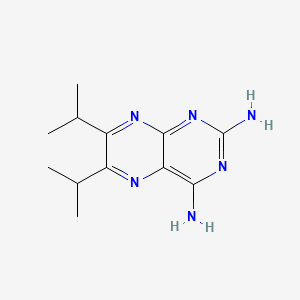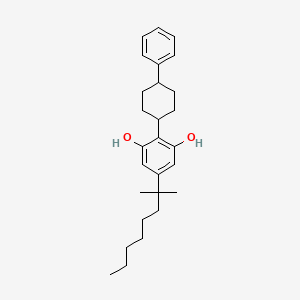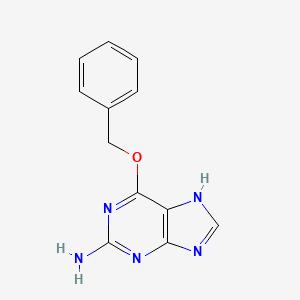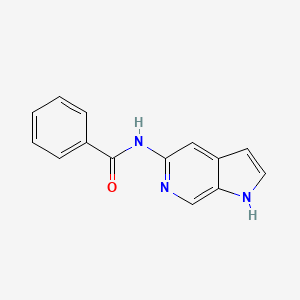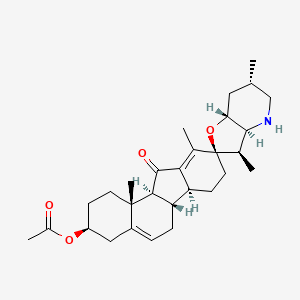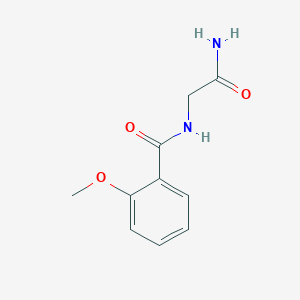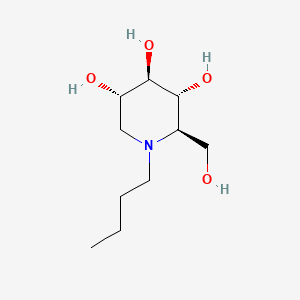
Miglustat
Übersicht
Beschreibung
Miglustat ist ein kleines Iminosaccharidmolekül, das hauptsächlich als Medikament zur Behandlung der Gaucher-Krankheit Typ I und der Niemann-Pick-Krankheit Typ C eingesetzt wird . Es wirkt als Glucosylceramid-Synthase-Inhibitor, der für die Synthese von Glykosphingolipiden essentiell ist . This compound wird unter den Handelsnamen Zavesca und Brazaves vermarktet .
Wissenschaftliche Forschungsanwendungen
Miglustat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Glucosylceramid-Synthase-Inhibitor in verschiedenen chemischen Studien eingesetzt.
Medizin: Es ist für die Behandlung der Gaucher-Krankheit Typ I und der Niemann-Pick-Krankheit Typ C zugelassen Es hat sich als wirksam bei der Stabilisierung neurologischer Symptome und der Verbesserung der Patientenergebnisse erwiesen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Glucosylceramid-Synthase hemmt, das für den ersten Schritt in der Synthese von Glykosphingolipiden verantwortlich ist . Durch die Hemmung dieses Enzyms reduziert this compound die Ansammlung von Glykosphingolipiden in den Zellen und lindert so die Symptome lysosomaler Speicherkrankheiten . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung der Glucosylceramid-Synthase und die anschließende Reduktion der Glykosphingolipidsynthese .
Wirkmechanismus
Target of Action
Miglustat, also known as N-butyldeoxynojirimycin (NBDNJ), primarily targets the enzyme glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of most glycosphingolipids . In addition to glucocerbrosidase 2 (GBA2), this compound may also target translocator protein (TSPO) and steroidogenic acute regulatory protein D1 (StARD1), which are implicated in cholesterol transport to mitochondria .
Mode of Action
This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase . By inhibiting this enzyme, this compound decreases the rate of glycosphingolipid glucosylceramide formation . This action reduces the accumulation of glucocerebroside, allowing the residual activity of the deficient glucocerebrosidase enzyme to be more effective .
Biochemical Pathways
The inhibition of glucosylceramide synthase by this compound impacts the glycosphingolipid biosynthesis pathway . This leads to a reduction in the accumulation of glucosylceramide, a substrate that builds up in certain lysosomal storage disorders . The reduction in substrate accumulation is a key aspect of substrate reduction therapy .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics when administered at doses of 50 and 100 mg three times daily . The elimination half-life of this compound is 6-7 hours, and it is excreted unchanged via the kidneys .
Result of Action
The action of this compound leads to several molecular and cellular effects. A 2-year immunoassay study showed significant reductions in CSF-calbindin during treatment, indicating reduced cerebellar Purkinje cell loss . Magnetic resonance imaging studies have demonstrated a protective effect of this compound on cerebellar and subcortical structure that correlated with clinical symptom severity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound is contraindicated for people with neurological conditions, kidney problems, women who are pregnant, and men and women planning to conceive a child . These factors can significantly impact the drug’s efficacy and safety profile.
Biochemische Analyse
Biochemical Properties
Miglustat is a synthetic analogue of D-glucose . It is an inhibitor of the enzyme glucosylceramide synthase, which is a glucosyl transferase enzyme responsible for catalyzing the formation of glucosylceramide (glucocerebroside) . Glucosylceramide is a substrate for the endogenous glucocerebrosidase, an enzyme that is deficient in Gaucher’s disease .
Cellular Effects
This compound has been shown to have a range of effects on various types of cells and cellular processes . For example, it has been shown to reduce levels of choline (a neurodegeneration marker), and choline/N-acetyl aspartate ratio (indicating increased neuronal viability) in the brain during up to 5 years of this compound therapy . It also has a protective effect on cerebellar and subcortical structure that correlated with clinical symptom severity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of the enzyme glucosylceramide synthase . This inhibition reduces the formation of glucosylceramide, a substrate for the endogenous glucocerebrosidase, an enzyme that is deficient in Gaucher’s disease .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, magnetic resonance imaging studies have demonstrated a protective effect of this compound on cerebellar and subcortical structure that correlated with clinical symptom severity .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, treatment with this compound was associated with decreased GM2 ganglioside accumulation in the cerebellum and improved Purkinje cell survival .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucosylceramide synthesis . It inhibits the enzyme glucosylceramide synthase, which is a glucosyl transferase enzyme responsible for catalyzing the formation of glucosylceramide .
Transport and Distribution
This compound does not bind to plasma proteins and has an apparent volume of distribution of 83 L . In tissue distribution studies in mice, this compound was present in a number of organs and tissues considered to be of importance in relation to the long-term beneficial effects of the drug .
Subcellular Localization
This compound is localized to the outer leaflet of the Golgi . This localization is important for its role in inhibiting the enzyme glucosylceramide synthase, which is located in the same region .
Vorbereitungsmethoden
Miglustat kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die doppelte reduktive Aminierung von 5-Keto-D-Glucose . Der Prozess umfasst die folgenden Schritte:
Synthese einer Verbindung der Formel (V): Dies beinhaltet die Herstellung einer Zwischenverbindung.
Reduktive Aminierung: Die Zwischenverbindung wird einer reduktiven Aminierung unterzogen, um this compound zu erzeugen
Industrielle Produktionsverfahren konzentrieren sich darauf, this compound mit hoher Reinheit zu erreichen, ohne die Verwendung von Säulenchromatographie oder Ionenaustauschreinigung . Die kristalline Form von this compound hat einen Schmelzpunkt von 125-126°C .
Analyse Chemischer Reaktionen
Miglustat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen reduktive Aminierungsmittel und spezifische Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Miglustat ist einzigartig in seiner Fähigkeit, die Glucosylceramid-Synthase zu hemmen und die Glykosphingolipidsynthese zu reduzieren . Ähnliche Verbindungen umfassen:
Imiglucerase: Wird zur Enzym-Ersatztherapie bei der Gaucher-Krankheit eingesetzt.
Eliglustat: Ein weiterer Glucosylceramid-Synthase-Inhibitor, der zur Behandlung der Gaucher-Krankheit eingesetzt wird.
This compound zeichnet sich durch seine orale Verabreichung und seine Fähigkeit aus, sowohl die Gaucher-Krankheit Typ I als auch die Niemann-Pick-Krankheit Typ C zu behandeln .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRORFVVSGFNRO-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045618 | |
| Record name | Miglustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Miglustat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L | |
| Record name | Miglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglustat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, the initial enzyme in a series of reactions which results in the synthesis of most glycosphingolipids. The goal of treatment with miglustat is to reduce the rate of glycosphingolipid biosynthesis so that the amount of glycosphingolipid substrate is reduced to a level which allows the residual activity of the deficient glucocerebrosidase enzyme to be more effective (substrate reduction therapy), reducing the accumulation of glucocerebroside in macrophages. In vitro and in vivo studies have shown that miglustat can reduce the synthesis of glucosylceramide-based glycosphingolipids. In clinical trials, miglustat improved liver and spleen volume, as well as hemoglobin concentration and platelet count. Inhibition of glycosphingolipid synthesis has also shown to reduce intracellular lipid storage, improve fluid-phase endosomal uptake and normalize lipid transport in peripheral blood B lymphocytes of NP-C patients, which results in a decrease in the potentially neurotoxic accumulation of gnagliosides GM2 and GM3, lactosylceramide and glucosylceramide, possibly preventing further neuronal damage. Other studies have also suggested that miglustat may indirectly modulate intracellular calcium homeostasis through its effects on glucosylceramide levels, and evidence has shown that an initiating factor in the pathogenesis of NP-C may be impaired calcium homeostasis related to sphingosine storage. Therefore, the effect that miglustat exerts on intracellular calcium levels may influence an important underlying pathogenic mechanism of NP-C. | |
| Record name | Miglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72599-27-0 | |
| Record name | Miglustat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72599-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miglustat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Miglustat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169-172 °C, 169 - 172 °C | |
| Record name | Miglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miglustat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


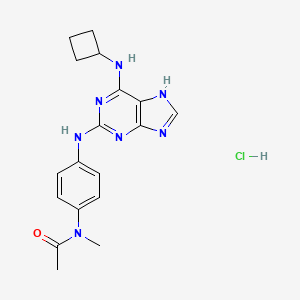
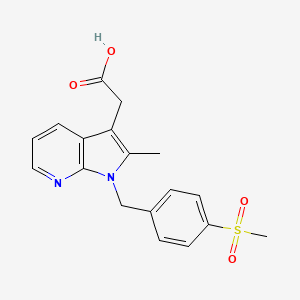

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
